molecular formula C6H12N2S2 B2967418 [(Thiolan-2-yl)methyl]thiourea CAS No. 1252797-66-2

[(Thiolan-2-yl)methyl]thiourea

Cat. No.: B2967418
CAS No.: 1252797-66-2
M. Wt: 176.3
InChI Key: KBSHZLJPQNLIRN-UHFFFAOYSA-N
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Description

[(Thiolan-2-yl)methyl]thiourea is an organic compound with the molecular formula C₆H₁₂N₂S₂ It is a thiourea derivative, where the thiourea moiety is substituted with a thiolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Thiolan-2-yl)methyl]thiourea typically involves the reaction of thiourea with a thiolan-2-ylmethyl halide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Thiourea+Thiolan-2-ylmethyl halideThis compound+Hydrogen halide\text{Thiourea} + \text{Thiolan-2-ylmethyl halide} \rightarrow \text{this compound} + \text{Hydrogen halide} Thiourea+Thiolan-2-ylmethyl halide→this compound+Hydrogen halide

The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(Thiolan-2-yl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

[(Thiolan-2-yl)methyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, which lacks the thiolan-2-ylmethyl substitution.

    N-Methylthiourea: A simple derivative with a methyl group attached to the nitrogen atom.

    N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.

Uniqueness

[(Thiolan-2-yl)methyl]thiourea is unique due to the presence of the thiolan-2-ylmethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

thiolan-2-ylmethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S2/c7-6(9)8-4-5-2-1-3-10-5/h5H,1-4H2,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSHZLJPQNLIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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